
Phenol, isobutylenated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, isobutylenated is a chemical compound derived from phenol and isobutylene. It is commonly used as an intermediate in the production of various industrial products, including flame retardants, antioxidants, and plasticizers. The compound is known for its stability and effectiveness in enhancing the properties of materials it is incorporated into.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, isobutylenated can be synthesized through the alkylation of phenol with isobutylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C4H8→C6H4(C4H9)OH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phenol and isobutylene are continuously fed into the system. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, isobutylenated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to phenol and isobutylene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isobutyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenol and isobutylene.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, isobutylenated has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug formulations and as a stabilizer for pharmaceuticals.
Industry: Widely used in the production of flame retardants, antioxidants, and plasticizers for enhancing material properties.
Mecanismo De Acción
The mechanism of action of phenol, isobutylenated involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Flame Retardant: It forms a protective char layer on the surface of materials, reducing flammability.
Stabilization: It stabilizes polymers and other materials by preventing degradation through oxidation and other chemical reactions.
Comparación Con Compuestos Similares
Phenol, isobutylenated can be compared with other similar compounds such as phenol, isopropylated and phenol, tert-butylated:
Phenol, Isopropylated: Similar in structure but with an isopropyl group instead of an isobutyl group. It has different reactivity and applications.
Phenol, Tert-Butylated: Contains a tert-butyl group, offering higher steric hindrance and stability compared to isobutylenated phenol.
Uniqueness: this compound is unique due to its balance of stability and reactivity, making it suitable for a wide range of industrial and research applications.
Propiedades
| 68610-06-0 | |
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
4-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |
Clave InChI |
OVBJIGPDFPHEJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

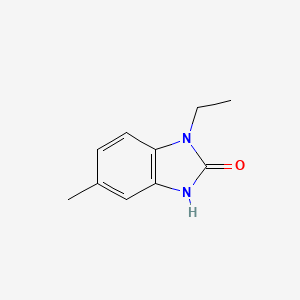
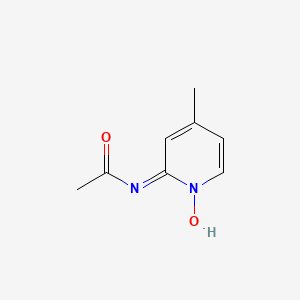
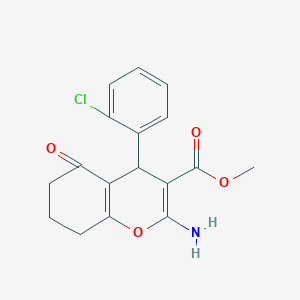

![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
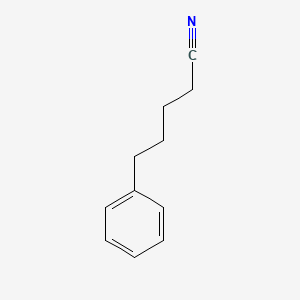

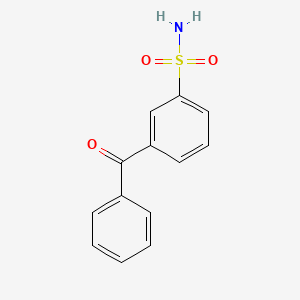
![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)

